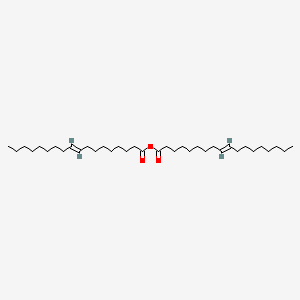![molecular formula C16H12O4 B3023515 3-(2-Oxopropoxy)-6h-benzo[c]chromen-6-one CAS No. 307551-22-0](/img/structure/B3023515.png)
3-(2-Oxopropoxy)-6h-benzo[c]chromen-6-one
Descripción general
Descripción
The compound 3-(2-Oxopropoxy)-6h-benzo[c]chromen-6-one is a derivative of the benzo[c]chromen-6-one family, which is known for its biological significance. Although the provided papers do not directly discuss this specific compound, they offer insights into the synthesis, properties, and applications of structurally related compounds. These insights can be extrapolated to understand the potential characteristics and synthetic pathways of this compound.
Synthesis Analysis
The synthesis of benzo[c]chromen-6-ones can be achieved through various methods. A metal-free one-pot synthesis from 3,4-dichlorocoumarins and butadienes using tandem photo-thermal-photo reactions is described, which avoids the need for metal catalysts or peroxide promoters and yields the products in 70-80% yield . Another approach involves a Sc(OTf)3 catalyzed three-component reaction under green conditions, constructing both B and C rings simultaneously from acyclic precursors . These methods highlight the potential for efficient and environmentally friendly synthesis pathways that could be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of related compounds, such as 3-benzoxazol-2-yl-chromen-2-one, has been studied, revealing high molar absorptivities and limited solvatochromism due to the benzoxazole group . Theoretical calculations, including ab initio and semi-empirical methods, have provided insights into the electronic spectra and geometric parameters, which are in good agreement with experimental data . These findings suggest that this compound may also exhibit interesting photophysical properties that could be explored through similar computational and spectroscopic techniques.
Chemical Reactions Analysis
The reactivity of chromen-6-one derivatives can be quite diverse. For instance, photo-reorganization of certain chromen-4-ones leads to the formation of angular pentacyclic compounds, with the product distribution depending on the structure of alkoxy groups . Additionally, the Vilsmeier–Haack reaction has been used to synthesize novel compounds with potential for further functionalization . These studies indicate that this compound could participate in a variety of chemical reactions, potentially leading to novel derivatives with interesting properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of chromen-6-one derivatives are influenced by their molecular structure. For example, the photophysical properties of 3-benzoxazol-2-il-7-hydroxy-chromen-2-one show high fluorescence quantum yields and large Stokes shifts, with the excited state properties being affected by solvent polarity . The crystallographic structure of 3-(benzylthio)-4-hydroxy-2H-chromen-2-one has been determined, revealing an elaborate system of hydrogen bonds and non-covalent interactions that stabilize the crystal structure . These studies suggest that the physical and chemical properties of this compound would be similarly influenced by its specific functional groups and molecular geometry.
Aplicaciones Científicas De Investigación
Chemosensor for Iron (III) Detection
A study by Pournaki et al. (2020) involved the synthesis of a 3-hydroxy-6H-benzo[c]chromen-6-one analogue grafted onto chitosan polymer. This compound demonstrated selective interaction with Iron (III) ions, making it a potential chemosensor for detecting these ions in various applications (Pournaki et al., 2020).
Synthesis Methodologies
Bowman et al. (2000) explored the synthesis of 6H-benzo[c]chromen-6-ones using Bu3SnH mediated cyclisation. This synthesis method is significant for producing biologically active constituents found in herbal medicines (Bowman et al., 2000).
Vachan et al. (2019) developed an oxidant-free three-component synthesis of 7-amino-6H-benzo[c]chromen-6-ones under green conditions, indicating a more environmentally friendly approach to synthesizing these compounds (Vachan et al., 2019).
He et al. (2012) presented a catalyst-free synthesis of diversely substituted 6H-benzo[c]chromenes and 6H-benzo[c]chromen-6-ones in aqueous media, highlighting an efficient and environmentally friendly method (He et al., 2012).
Fluorescence and Sensing Applications
Shukur et al. (2021) demonstrated that 3-Hydroxy-6H-benzo[c]chromen-6-one and related compounds can act as selective fluorescent sensors for Iron (III) under both in vitro and ex vivo conditions, offering potential applications in bioimaging and metal detection (Shukur et al., 2021).
Synthesis Reviews and Protocols
Mazimba (2016) provided a review of synthetic procedures for 6H-benzo[c]chromen-6-ones, which are core structures of secondary metabolites with pharmacological importance. This review offers insights into various synthetic methods and their applications (Mazimba, 2016).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2-oxopropoxy)benzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-10(17)9-19-11-6-7-13-12-4-2-3-5-14(12)16(18)20-15(13)8-11/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHFONDHNDJEKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351506 | |
| Record name | 3-(2-oxopropoxy)-6h-benzo[c]chromen-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
307551-22-0 | |
| Record name | 3-(2-oxopropoxy)-6h-benzo[c]chromen-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




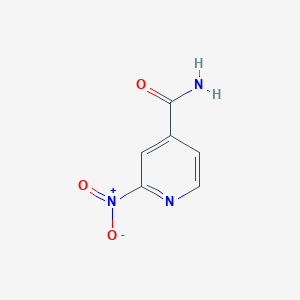


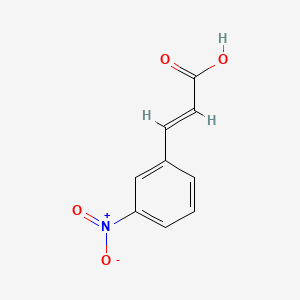


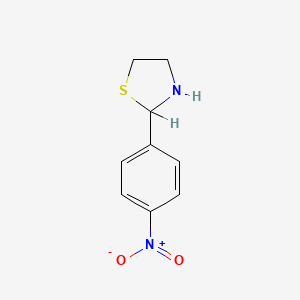
![[(2-Nitrophenyl)thio]acetic acid](/img/structure/B3023447.png)

![1-[2-(azepan-2-yl)phenyl]-N,N-dimethylmethanamine](/img/structure/B3023450.png)
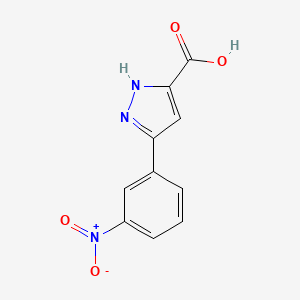
![(4aR,8aR)-Octahydro-2H-benzo[b][1,4]oxazine](/img/structure/B3023452.png)
